molecular formula C16H14ClNO3 B5698989 methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate

methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate

Cat. No. B5698989
M. Wt: 303.74 g/mol
InChI Key: CQBFVPNSSBNDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate is a synthetic compound that belongs to the class of benzamides. It is commonly used in scientific research for various purposes, including drug development, biological studies, and chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity to cells and tissues.

Future Directions

There are several future directions for the use of methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate in scientific research. These include the development of more potent and selective inhibitors of target enzymes, the study of its interactions with other proteins and biomolecules, and the exploration of its potential therapeutic applications in various diseases, including cancer and inflammation.
In conclusion, methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate is a versatile compound that has numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Its potential for drug development and biological studies makes it an important compound in modern research.

Synthesis Methods

The synthesis of methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 3-chloro-4-methylbenzoyl chloride in the presence of a base, followed by esterification with methanol. The final product is obtained after purification by recrystallization.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate has been extensively used in scientific research for various applications. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a probe to study the binding interactions of drugs with target proteins, such as enzymes and receptors.

properties

IUPAC Name

methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-3-4-12(9-14(10)17)15(19)18-13-7-5-11(6-8-13)16(20)21-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBFVPNSSBNDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate

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